molecular formula C11H12N2OS B1407736 N-(4-methoxybenzyl)thiazol-4-amine CAS No. 1443379-45-0

N-(4-methoxybenzyl)thiazol-4-amine

Cat. No. B1407736
CAS RN: 1443379-45-0
M. Wt: 220.29 g/mol
InChI Key: HQOJXWIAYFGBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)thiazol-4-amine is a compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring attached to a methoxybenzyl group. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Scientific Research Applications

Role in Advanced Oxidation Processes

N-(4-methoxybenzyl)thiazol-4-amine, due to its structural features, could potentially participate in advanced oxidation processes (AOPs) aimed at degrading nitrogen-containing hazardous compounds. AOPs are crucial for the environmental detoxification of pollutants, including aromatic and aliphatic amines, dyes, and pesticides. These processes leverage the chemical structure of compounds like this compound to facilitate the breakdown of recalcitrant molecules, enhancing the efficiency of water treatment technologies (Bhat & Gogate, 2021).

Antimicrobial and Anticancer Potentials

Thiazole derivatives, including structures similar to this compound, have been extensively studied for their biological activities. Their inherent chemical properties confer a wide range of biological activities, such as antimicrobial and anticancer effects. These compounds' action mechanisms often involve interaction with cellular targets to inhibit the growth of pathogens or cancer cells, making them valuable in the development of new therapeutic agents (Sharma et al., 2019).

Catalytic Applications in Organic Synthesis

This compound could serve as a catalyst or part of catalytic systems in organic synthesis, particularly in reactions involving the functionalization of saturated C-H bonds. Metalloporphyrin-catalyzed reactions, for example, could potentially utilize derivatives of this compound for hydroxylation, amination, and carbenoid insertion, leading to the formation of complex organic molecules with high selectivity and efficiency (Che et al., 2011).

Antioxidant Activity

The structural motif of this compound could imply its role as an antioxidant. Compounds containing thiazole rings have been investigated for their ability to scavenge free radicals and protect against oxidative stress, which is crucial in preventing cellular damage and diseases associated with oxidative stress. This property is significant in pharmaceutical sciences and food industry applications, where antioxidants play a vital role in preserving the integrity of products (Munteanu & Apetrei, 2021).

Enzymatic Degradation of Pollutants

Given the structural diversity of thiazole derivatives, compounds like this compound could be explored in the enzymatic degradation of pollutants. This application is particularly relevant in bioremediation processes, where specific enzymes target and break down toxic dyes and other synthetic pollutants, offering an eco-friendly alternative to traditional wastewater treatment methods (Husain, 2006).

Future Directions

The future directions for research on N-(4-methoxybenzyl)thiazol-4-amine and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Thiazole derivatives, in particular, have shown promise in various areas of research, including antimicrobial, antiviral, and anticancer drug discovery .

Biochemical Analysis

Biochemical Properties

N-(4-methoxybenzyl)thiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The interaction with these enzymes is characterized by the binding of this compound to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, this compound has been found to alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, leading to their inhibition . This inhibition results in decreased production of pro-inflammatory prostaglandins. Furthermore, this compound can activate or inhibit transcription factors, thereby altering gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert anti-inflammatory effects without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, this compound may influence the activity of cofactors involved in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can impact its interactions with biomolecules and its overall efficacy .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)6-12-11-7-15-8-13-11/h2-5,7-8,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOJXWIAYFGBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate (20.0 g, 62.4 mmol) in THF (100 mL) was added Me2AlCl (1M in THF, Aldrich) (93.6 mL, 93.6 mmol) at 0° C. The reaction was allowed to stir at room temperature for 5 h. The reaction mixture was poured into ice-cold water and extracted with ethyl acetate (2×500 mL). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was further purified by column chromatography (silica gel 100-200 mesh and 0-50% ethyl acetate in hexanes) to obtain N-(4-methoxybenzyl)thiazol-4-amine (9.8 g, 73%) as an off-white solid. MS (ESI, positive ion) m/z=220.9 (M+1)+. 1H NMR (400 MHz, DMSO) δ 8.73 (d, J=2.2 Hz, 1H), 7.28 (d, J=8.5 Hz, 2H), 6.96-6.76 (m, 2H), 6.54 (t, J=6.3 Hz, 1H), 5.76 (d, J=2.2 Hz, 1H), 4.18 (d, J=6.2 Hz, 2H), 3.71 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
93.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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